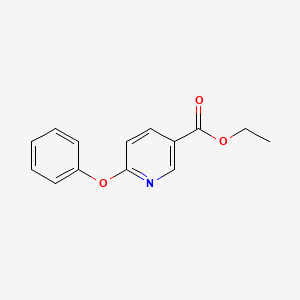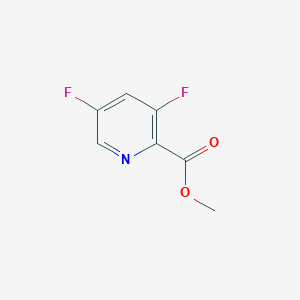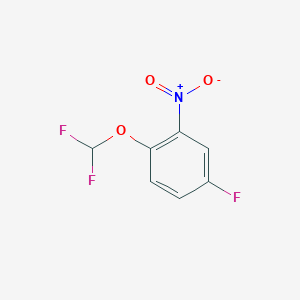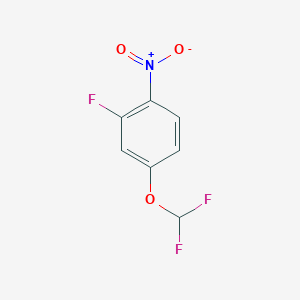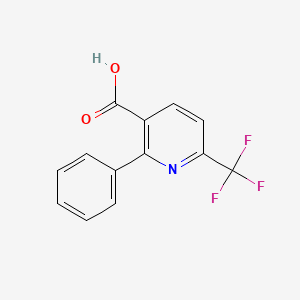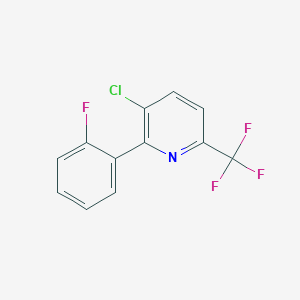
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine, or 3-Cl-2-F-6-CF3-pyridine, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a trifluoromethylated pyridine derivative and is used in the synthesis of a variety of compounds, including drugs, agrochemicals and other pharmaceuticals. Its unique chemical structure makes it an attractive target for medicinal chemists, as it has a wide range of potential uses in drug development and synthesis.
Mechanism of Action
The mechanism of action of 3-Cl-2-F-6-CF3-pyridine is not well understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its biological activity. The trifluoromethyl group has been shown to interact with a number of proteins and enzymes in a manner that increases the binding affinity of the compound to its target. This increased binding affinity is believed to be responsible for the biological activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-2-F-6-CF3-pyridine are not well understood. However, it has been shown to have a number of effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, which may explain the anti-inflammatory effects of the compound. In addition, the compound has been shown to have an effect on the metabolism of cholesterol, which may explain its use in the treatment of high cholesterol.
Advantages and Limitations for Lab Experiments
The use of 3-Cl-2-F-6-CF3-pyridine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in lab experiments is its relatively low cost and availability. In addition, the compound has a relatively low toxicity, making it safe to use in laboratory experiments. However, it is important to note that the compound is highly reactive and must be handled with care. In addition, the compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
For research include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new potential applications of the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound and to explore potential new therapeutic uses. Finally, research is needed to explore the potential of the compound as a new tool for drug discovery and development.
Scientific Research Applications
3-Cl-2-F-6-CF3-pyridine has been widely used in the field of medicinal chemistry, primarily in the synthesis of a variety of drugs and agrochemicals. It has been used in the synthesis of a number of drugs, including the anti-inflammatory drug celecoxib and the anticonvulsant drug pregabalin. In addition, it has been used in the synthesis of a number of agrochemicals, including insecticides, fungicides, and herbicides. It has also been used in the synthesis of a number of other pharmaceuticals, such as antibiotics and antivirals.
properties
IUPAC Name |
3-chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-8-5-6-10(12(15,16)17)18-11(8)7-3-1-2-4-9(7)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDQDBPOAPUURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
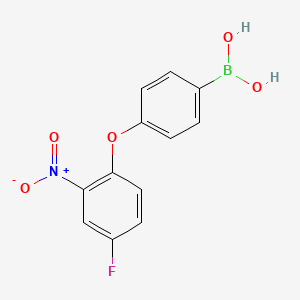
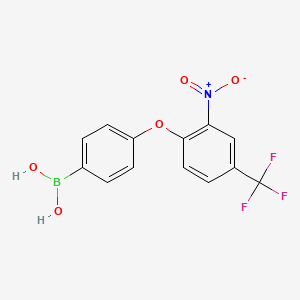
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)
